![molecular formula C15H9N5 B427522 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-58-4](/img/structure/B427522.png)
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The primary target of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, leading to cell cycle arrest at various phases . For instance, compounds similar to this compound have been observed to cause cell cycle arrest at the G2/M, G1/S, and G2/M phases .
Result of Action
The inhibition of CDK2 by this compound results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . For example, one compound in the same class induced a stronger apoptosis effect (27.82%) compared to others .
Biochemical Analysis
Biochemical Properties
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Notably, it has been shown to inhibit the CDK2 enzyme, which is essential for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A and thereby inhibiting the phosphorylation of target proteins involved in cell cycle progression . Additionally, molecular docking studies have demonstrated that this compound forms hydrogen bonds with key amino acid residues in the CDK2 active site, enhancing its inhibitory activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines such as HepG-2, MCF-7, and Hela, the compound has demonstrated significant cytotoxicity . It induces cell cycle arrest at different phases, including G2/M and G1/S, depending on the specific cell line . Furthermore, this compound promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins . These effects on cell signaling pathways and gene expression contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s binding interactions with CDK2 involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to inhibit other kinases involved in cell proliferation and survival, further contributing to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its cytotoxic effects on cancer cells are sustained over time, with prolonged exposure leading to increased apoptosis and cell death . In vivo studies have also demonstrated that the compound maintains its efficacy in reducing tumor growth over extended treatment durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the compound’s inhibitory activity against CDK2 and other kinases, contributing to its overall anticancer effects . Additionally, the compound’s metabolism involves conjugation reactions, such as glucuronidation, which enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . It accumulates in tumor tissues, where it exerts its cytotoxic effects by inhibiting CDK2 and other kinases . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other kinases . Additionally, it has been observed to accumulate in the nucleus, where it may influence gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanomethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2-(Cyanomethyl)-4H-pyrimidine derivatives
- 2-(Cyanomethyl)-1H-pyrazole derivatives
Uniqueness
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit CDK2 and induce apoptosis makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c16-8-6-13-12(10-17)15-18-9-7-14(20(15)19-13)11-4-2-1-3-5-11/h1-5,7,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORBYSMCRRTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327515 | |
| Record name | 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338394-58-4 | |
| Record name | 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427439.png)

![N-(4-{4-nitrophenyl}-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427442.png)
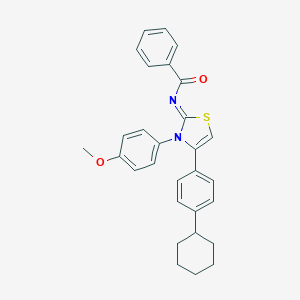
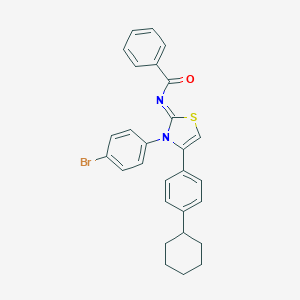
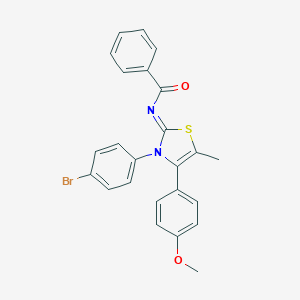
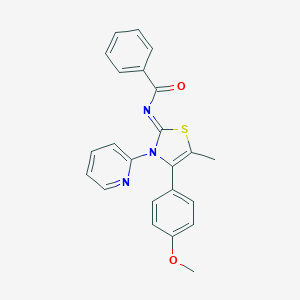
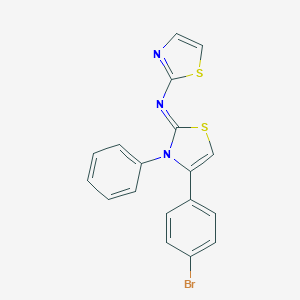
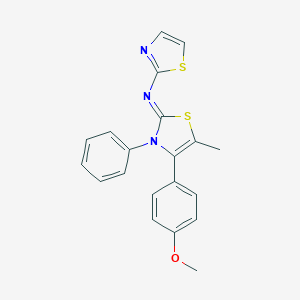
![(4-Bromophenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427457.png)

![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)

